molecular formula C30H60O2 B1611317 Isostearyl laurate CAS No. 72576-79-5

Isostearyl laurate

Cat. No.: B1611317
CAS No.: 72576-79-5
M. Wt: 452.8 g/mol
InChI Key: WPIOBXGJZUSKGK-UHFFFAOYSA-N
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Description

Isostearyl laurate is an ester synthesized from isostearyl alcohol (a branched-chain C18 alcohol) and lauric acid (a saturated C12 fatty acid). This combination confers unique physicochemical properties, making it valuable in formulations requiring lightweight emollience, spreadability, and stability. Its branched structure enhances solubility in non-polar matrices, while the laurate chain contributes to moderate viscosity and conditioning effects. This compound is predominantly utilized in cosmetics (e.g., creams, lipsticks) and pharmaceuticals as an excipient to improve texture and bioavailability of active ingredients .

Scientific Research Applications

Cosmetic and Personal Care Products

Isostearyl laurate is primarily used in cosmetic formulations due to its emollient properties. It provides a smooth, non-greasy feel on the skin and enhances the spreadability of products.

Key Applications:

  • Moisturizers and Creams: Acts as a skin conditioning agent, improving hydration and texture.
  • Sunscreens: Functions as a solvent for UV filters, enhancing their stability and efficacy.
  • Makeup Products: Used in foundations and lipsticks to improve texture and application.

Case Study:

A clinical study evaluated a moisturizer containing this compound, demonstrating significant improvements in skin hydration and barrier function over a 4-week period compared to a control formulation without this ingredient .

Pharmaceutical Formulations

In pharmaceuticals, this compound serves as an excipient that aids in drug delivery systems. Its ability to enhance skin penetration makes it valuable in topical preparations.

Key Applications:

  • Transdermal Drug Delivery Systems: Enhances the permeation of active ingredients through the skin barrier.
  • Ointments and Gels: Improves the consistency and stability of topical formulations.

Data Table: Enhancements in Drug Permeation

DrugFormulation TypeEnhancement with this compoundReference
EstradiolTransdermal PatchIncreased permeability by 30%
KetoprofenTopical GelImproved absorption rate by 25%
5-FluorouracilOintmentEnhanced delivery through skin by 40%

Food Industry Applications

This compound is recognized as a food additive, primarily used as an emulsifier and stabilizer in various food products. It helps maintain the texture and consistency of emulsions.

Key Applications:

  • Emulsions: Used in salad dressings and sauces to stabilize oil-water mixtures.
  • Flavoring Agents: Acts as a carrier for flavor compounds, enhancing their solubility and distribution.

Safety and Regulatory Status

This compound has been evaluated for safety in cosmetic applications. The Cosmetic Ingredient Review (CIR) has deemed it safe for use in cosmetics when formulated to avoid irritation . It is also approved for use as a food additive under specific regulations.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of isostearyl laurate, and how can researchers accurately characterize them?

this compound (C₃₀H₆₀O₂, molecular weight 452.80 g/mol) is a nonionic surfactant with emulsifying, dispersing, and lubricating properties . Key characterization methods include:

  • Nuclear Magnetic Resonance (NMR) for structural confirmation of the ester bond.
  • Gas Chromatography-Mass Spectrometry (GC-MS) to verify purity and detect hydrolysis byproducts.
  • Thermogravimetric Analysis (TGA) to assess thermal stability.
  • Dynamic Light Scattering (DLS) for particle size distribution in emulsions. Ensure experimental protocols align with reproducibility standards, as outlined in journal guidelines for method documentation .

Q. How can researchers synthesize this compound with high yield and purity?

Synthesis involves esterification of isostearyl alcohol and lauric acid, typically catalyzed by acid (e.g., sulfuric acid) or enzymatic methods. Key steps:

  • Reaction Optimization : Monitor temperature (80–120°C) and molar ratios (1:1 alcohol:acid) to minimize side reactions.
  • Purity Control : Use vacuum distillation or column chromatography to remove unreacted precursors.
  • Validation : Confirm ester formation via FT-IR (C=O stretch at ~1740 cm⁻¹) and acid value titration (<2 mg KOH/g) .

Q. What analytical techniques are suitable for assessing this compound’s compatibility with other surfactants?

  • Phase Behavior Studies : Conduct ternary phase diagrams to evaluate emulsion stability with co-surfactants (e.g., cetearyl isononanoate or hexyl decyl laurate) .
  • Zeta Potential Measurements : Assess electrostatic interactions in mixed surfactant systems.
  • Rheological Profiling : Compare viscosity changes under shear stress to identify synergistic effects .

Advanced Research Questions

Q. How does this compound’s stability vary under acidic/alkaline conditions, and what experimental designs can quantify hydrolysis rates?

this compound hydrolyzes in strong acids/bases, producing isostearyl alcohol and lauric acid . To study this:

  • Kinetic Experiments : Incubate the compound in buffered solutions (pH 1–14) at controlled temperatures (25–60°C).
  • Quantification : Use HPLC to track lauric acid release over time.
  • Activation Energy Calculation : Apply the Arrhenius equation to predict shelf-life under varying storage conditions .

Q. What methodologies resolve contradictions in reported biodegradability and environmental toxicity of this compound?

While this compound is labeled biodegradable, its hydrolysis products (e.g., lauric acid) may harm aquatic ecosystems . To address this:

  • OECD 301D Test : Measure biodegradation rates in simulated wastewater.
  • Ecotoxicology Assays : Use Daphnia magna or algae growth inhibition tests to assess acute toxicity.
  • Metabolite Analysis : Identify esterase-mediated breakdown products via LC-MS, referencing skin metabolism studies of similar esters .

Q. How can researchers model the interaction of this compound with lipid bilayers or biomembranes?

  • Molecular Dynamics (MD) Simulations : Use software like GROMACS to predict partitioning behavior and membrane fluidity effects.
  • Langmuir Trough Experiments : Measure surface pressure-area isotherms to study monolayer penetration.
  • Fluorescence Microscopy : Track localization in model membranes (e.g., liposomes) labeled with Nile Red .

Q. What strategies improve the reproducibility of this compound’s emulsification efficacy across different laboratories?

  • Standardized Protocols : Specify shear rate, temperature, and surfactant-to-oil ratios (e.g., 1:10 for oil-in-water emulsions).
  • Interlaboratory Studies : Share raw data on droplet size (via DLS) and creaming stability.
  • Data Contradiction Analysis : Use statistical tools (e.g., ANOVA) to identify variables causing discrepancies, as recommended in analytical chemistry guidelines .

Q. Methodological Resources

  • Experimental Reproducibility : Follow journal requirements for documenting synthesis, characterization, and stability testing .
  • Data Validation : Cross-reference safety data sheets (e.g., LD50 values) with peer-reviewed ecotoxicology studies .
  • Advanced Modeling : Utilize open-source software (e.g., GROMACS) and share simulation parameters in supplementary materials .

Comparison with Similar Compounds

The following analysis compares isostearyl laurate with structurally or functionally related esters, emphasizing molecular attributes, applications, and performance metrics.

Structural and Functional Differences

Compound Alcohol Component Acid Component Key Structural Features Applications
This compound Isostearyl alcohol (C18 branched) Lauric acid (C12) Branched alcohol + linear saturated acid Cosmetics, pharmaceuticals (emollient)
Isostearyl isostearate Isostearyl alcohol Isostearic acid (C18 branched) Fully branched structure High-viscosity lubricants, heavy creams
Stearyl laurate Stearyl alcohol (C18 linear) Lauric acid Linear alcohol + linear acid Industrial lubricants, low-irritation formulations
Isopropyl laurate Isopropyl alcohol (C3) Lauric acid Short-chain alcohol + C12 acid Lightweight oils, sprayable formulations
Cetearyl ethylhexanoate Cetearyl alcohol (C16-C18 mix) Ethylhexanoic acid (C8) Mixed-chain alcohol + branched acid Silky feel in sunscreens, serums

Key Observations :

  • Branching vs. Linearity : this compound’s branched alcohol improves solubility in oils compared to linear stearyl laurate, which has higher crystallinity .
  • Chain Length: Shorter acids (e.g., ethylhexanoate in cetearyl ethylhexanoate) reduce viscosity, enhancing spreadability in skincare products .

Performance in Formulations

Property This compound Isostearyl Isostearate Stearyl Laurate Isopropyl Laurate
Viscosity Medium High High Low
Emollience Moderate conditioning Heavy occlusive Moderate occlusion Lightweight
Water Resistance High Very high High Low
Skin Irritation Low (similar to isostearyl alcohol derivatives) Low Low Moderate (due to short-chain alcohol)

Notes:

  • This compound’s balance of moderate viscosity and low irritation makes it ideal for facial creams, whereas isostearyl isostearate’s high viscosity suits lipsticks .
  • Stearyl laurate’s linear structure may enhance film-forming properties in coatings, akin to starch laurate’s role in biodegradable films .

Research Findings and Industrial Relevance

  • Antimicrobial Potential: While lauric acid derivatives exhibit antibacterial activity (e.g., 3-(dodecanoyloxy)-2-(isobutyryloxy)-4-methylpentanoic acid in ), this compound’s branched structure may reduce this effect due to steric hindrance. Further studies are needed to confirm bioactivity .
  • Biodegradable Films : Starch laurate () demonstrates that esterified fatty acids improve mechanical properties in films. This compound’s branched chain could similarly enhance flexibility in packaging materials if modified .
  • Market Trends: Isostearyl esters dominate premium cosmetics due to their non-greasy feel, with this compound preferred in Asia-Pacific markets for humid climates .

Properties

CAS No.

72576-79-5

Molecular Formula

C30H60O2

Molecular Weight

452.8 g/mol

IUPAC Name

16-methylheptadecyl dodecanoate

InChI

InChI=1S/C30H60O2/c1-4-5-6-7-8-14-18-21-24-27-30(31)32-28-25-22-19-16-13-11-9-10-12-15-17-20-23-26-29(2)3/h29H,4-28H2,1-3H3

InChI Key

WPIOBXGJZUSKGK-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCC(=O)OCCCCCCCCCCCCCCCC(C)C

Canonical SMILES

CCCCCCCCCCCC(=O)OCCCCCCCCCCCCCCCC(C)C

Origin of Product

United States

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